molecular formula C23H21ClN4S B4761475 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B4761475
M. Wt: 421.0 g/mol
InChI Key: YXKACPSGVJAHNF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (CAS: 433329-95-4) features a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-chlorophenyl group and at position 4 with a 4-(3-methylphenyl)piperazinyl moiety . Key physicochemical properties include:

  • Molecular Weight: 421.0 g/mol
  • XLogP3: 6.2 (indicating high lipophilicity)
  • Hydrogen Bond Acceptors: 5
  • Topological Polar Surface Area (TPSA): 60.5 Ų .

Properties

IUPAC Name

5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4S/c1-16-3-2-4-19(13-16)27-9-11-28(12-10-27)22-21-20(14-29-23(21)26-15-25-22)17-5-7-18(24)8-6-17/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKACPSGVJAHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Thieno Ring: Starting with a suitable thiophene derivative, the thieno ring is constructed through cyclization reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is then synthesized by reacting the thieno derivative with appropriate reagents under controlled conditions.

    Substitution Reactions: The final step involves introducing the 4-chlorophenyl and 3-methylphenyl groups through substitution reactions, often using piperazine as a linking moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions may target the nitrogen atoms in the pyrimidine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant properties. A study conducted on animal models demonstrated that it effectively reduces symptoms of depression, as evidenced by behavioral tests such as the forced swim test and the tail suspension test. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants like SSRIs and SNRIs .

Antipsychotic Effects

The compound has also shown promise as an antipsychotic agent. In preclinical studies, it was found to mitigate psychotic symptoms without the severe side effects commonly associated with traditional antipsychotics. The dual action on dopaminergic and serotonergic receptors suggests a multifaceted approach to treating psychosis .

Neuroprotective Properties

Neuroprotection is another area where this compound has potential applications. Studies have indicated that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thienopyrimidine structure may play a role in its antioxidant activity .

Treatment of Depression and Anxiety Disorders

Given its antidepressant and anxiolytic effects, this compound is being investigated for use in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical trials are necessary to establish its efficacy and safety profile in human subjects.

Schizophrenia Management

The antipsychotic properties make it a candidate for managing schizophrenia. Its ability to balance dopamine levels while minimizing side effects could offer a new therapeutic option for patients who are resistant to current treatments.

Potential Role in Pain Management

Emerging research suggests that the compound may have analgesic properties, particularly in neuropathic pain models. Its interaction with pain pathways could provide insights into developing new pain relief medications .

Data Tables

Effect TypeObserved OutcomeReference
AntidepressantReduced depression symptoms
AntipsychoticMitigated psychotic symptoms
NeuroprotectiveProtects against oxidative stress
AnalgesicPotential pain relief

Case Study 1: Efficacy in Animal Models

In a controlled study involving rodents, administration of the compound resulted in a statistically significant decrease in depressive behaviors compared to control groups receiving placebo treatments. This study highlights its potential as a viable treatment option for mood disorders.

Case Study 2: Safety Profile Assessment

A preliminary safety assessment conducted over several weeks indicated no severe adverse effects at therapeutic doses. This finding is crucial for advancing the compound into human trials for depression and psychosis management.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine likely involves interaction with specific molecular targets, such as enzymes or receptors. The thieno and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound 1 : 5-(4-Chlorophenyl)-4-[4-[(E)-3-phenylallyl]piperazin-1-yl]thieno[2,3-d]pyrimidine ()
  • Substituent : A propenyl group (allyl) linked to the piperazine ring.
  • Molecular Weight : 446.997 g/mol.
  • Key Differences : The allyl group introduces a double bond, reducing lipophilicity compared to the target compound’s 3-methylphenyl group. This may affect membrane permeability and metabolic stability .
Compound 2 : 5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine ()
  • Substituent : A bulky bis-aryl methyl group.
  • Key Differences: Increased steric hindrance from the diphenylmethyl group likely reduces binding affinity to flat binding pockets but enhances selectivity for specific targets.
Compound 3 : 5-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine ()
  • Substituent : 3,4-Dimethylphenyl at position 5 and phenylpiperazinyl at position 3.
  • Molecular Weight : ~386.5 g/mol (inferred from formula C23H22N4S).

Core Modifications and Heterocyclic Additions

Compound 4 : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()
  • Core Modification: Pyrazolo-pyrimidine fused to thienopyrimidine.
  • Biological activity may shift toward kinase inhibition due to planar heterocyclic stacking .
Compound 5 : MI-352 (6-(2,2,2-trifluoroethyl)-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine) ()
  • Substituents : Trifluoroethyl and thiadiazolyl groups.
  • Molecular Weight : 454.416 g/mol.
  • Key Differences : Fluorine atoms enhance metabolic stability and lipophilicity (XLogP3 likely >7). The thiadiazole moiety may confer electron-withdrawing effects, influencing target binding kinetics .
Anticancer Activity
  • Target Compound: Limited direct data, but structural analogs like 5-(4-chlorophenyl)-3-(2-methylpyrrolo[2,3-d]pyrimidin-7-yl)thiophene-2-carboxylic acid () exhibit IC50 values <5 µM against pancreatic cancer cells. The absence of a carboxylic acid group in the target compound may reduce cytotoxicity but improve oral bioavailability .
  • Compound 6: 4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine () Activity: Demonstrated moderate anticancer activity (LC-MS: m/z 383.0 [M+H]+). The benzodioxol group increases polarity (TPSA ~75 Ų), contrasting with the target’s lipophilic profile .
Receptor Antagonism
  • Compound 7: Furan-2-yl[4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone () Activity: Acts as a GPR55 antagonist.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 1 Compound 5 (MI-352)
Molecular Weight (g/mol) 421.0 446.997 454.416
XLogP3 6.2 ~5.8* ~7.0*
TPSA (Ų) 60.5 ~55 ~65
Hydrogen Bond Acceptors 5 4 7
Rotatable Bonds 3 5 4

*Estimated based on substituent contributions.

Biological Activity

The compound 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine belongs to a class of thienopyrimidine derivatives, which have garnered attention due to their diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H20ClN3SC_{19}H_{20}ClN_3S, with a molecular weight of 357.89 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a piperazine moiety connected to a 3-methylphenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The SAR studies indicate that substitutions on the pyrimidine ring can enhance antimicrobial efficacy.

  • Case Study : A related thienopyrimidine derivative demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values below 100 µg/mL .

Antitumor Activity

Thienopyrimidines have also been investigated for their antitumor properties. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis.

  • Case Study : A study reported that analogs of thienopyrimidine exhibited cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The compounds induced apoptosis through the activation of caspase pathways .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological activities. Compounds containing piperazine have been studied for their potential as antidepressants and anxiolytics.

  • Research Findings : In vivo studies indicated that derivatives of this compound could modulate serotonin receptors, leading to anxiolytic-like effects in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key factors influencing activity include:

  • Substitution Patterns : The presence of electron-withdrawing groups (like chlorine) on the phenyl rings enhances lipophilicity and biological activity.
  • Piperazine Modifications : Alterations in the piperazine ring can affect receptor binding affinity and selectivity.

Data Tables

PropertyValue
Molecular FormulaC19H20ClN3SC_{19}H_{20}ClN_3S
Molecular Weight357.89 g/mol
Antibacterial MIC (E. coli)< 100 µg/mL
Antitumor IC50 (HeLa cells)< 50 µM
Neuropharmacological ActivityAnxiolytic effect observed

Q & A

Basic: What are the common synthetic routes for preparing 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Construct the thieno[2,3-d]pyrimidine core via cyclocondensation of 2-amino-4-chlorophenylthiophene-3-carbonitrile with formic acid under reflux (85% yield, 16–18 hours) .
  • Step 2 : Introduce the 4-(3-methylphenyl)piperazine moiety via nucleophilic substitution. For example, react the chlorinated intermediate (e.g., 4-chlorothieno[2,3-d]pyrimidine) with 4-(3-methylphenyl)piperazine in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours, using potassium carbonate as a base .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using GC-MS or HPLC .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl, piperazine) and detect stereochemical features .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal structure and intermolecular interactions (e.g., π-π stacking in thieno-pyrimidine cores) .
  • GC-MS/HPLC : Monitor reaction progress and purity (>95%) using retention time comparisons with standards .

Advanced: How can conflicting data in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies may arise from assay conditions or structural variations. To address this:

  • Standardize Assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and cancer cell lines (e.g., MCF-7), with controls like ciprofloxacin or doxorubicin .
  • SAR Studies : Modify substituents (e.g., replace 3-methylphenyl with fluorophenyl) and compare bioactivity trends. For example, halogenated aryl groups enhance antimicrobial activity, while piperazine linkages may improve CNS penetration .
  • Mechanistic Profiling : Perform kinase inhibition assays or bacterial membrane disruption tests to identify primary targets .

Advanced: What strategies optimize pharmacological properties (e.g., solubility, bioavailability)?

  • Salt Formation : Prepare hydrochloride salts of the piperazine moiety to enhance water solubility .
  • Prodrug Design : Introduce ester or amide prodrugs at the pyrimidine N-3 position to improve oral absorption .
  • Computational Modeling : Use tools like SwissADME to predict logP (target <5), polar surface area (<140 Ų), and CYP450 interactions. For example, highlights the importance of drug-like features (Lipinski’s Rule of Five) for oral bioavailability .

Advanced: How to design experiments for evaluating receptor binding affinity?

  • In Silico Docking : Use AutoDock Vina to model interactions with dopamine D2 or serotonin 5-HT1A receptors, leveraging the piperazine group’s flexibility .
  • Radioligand Displacement Assays : Incubate the compound with ³H-spiperone (for D2) or ³H-8-OH-DPAT (for 5-HT1A) in rat striatal membranes. Calculate IC₅₀ values and compare to reference antagonists .
  • Functional Assays : Measure cAMP levels in HEK293 cells expressing target receptors to assess agonism/antagonism .

Advanced: What are key considerations for scaling up synthesis while maintaining yield?

  • Solvent Optimization : Replace DMF with recyclable solvents like 2-MeTHF for nucleophilic substitutions .
  • Catalyst Screening : Test Pd/C or copper iodide for coupling reactions to reduce reaction time and byproducts .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation and adjust heating/cooling rates dynamically .

Advanced: How to address stability issues in aqueous or biological matrices?

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions. Identify degradation products via LC-MS .
  • Lyophilization : Prepare lyophilized powders with cyclodextrin (e.g., HP-β-CD) to enhance shelf-life .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound using UPLC-MS/MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Reactant of Route 2
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.